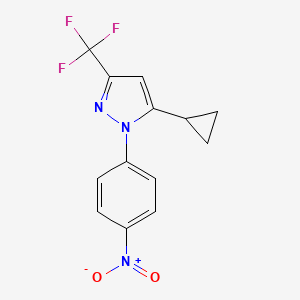

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

Description

5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative characterized by three distinct substituents:

- Position 1: 4-Nitrophenyl (electron-withdrawing nitro group).

- Position 3: Trifluoromethyl (strong electron-withdrawing group).

- Position 5: Cyclopropyl (non-aromatic, sterically compact substituent).

Properties

IUPAC Name |

5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)12-7-11(8-1-2-8)18(17-12)9-3-5-10(6-4-9)19(20)21/h3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWHZTZNUPTDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, a derivative of the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₃H₁₀F₃N₃O₂

- Molecular Weight : 297.23 g/mol

- CAS Number : 1169993-37-6

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class, including this compound, exhibit significant anti-inflammatory properties. For instance, a study demonstrated that various pyrazole derivatives could inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole derivatives have shown promising results against a range of bacterial strains. In particular, studies have reported that modifications to the pyrazole structure can enhance antibacterial efficacy against pathogens such as E. coli and Staphylococcus aureus. The presence of specific functional groups, such as aliphatic amides, has been linked to improved antimicrobial activity .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are notable. Research has indicated that certain compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, derivatives similar to this compound have been tested for their ability to inhibit cancer cell lines effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Component | Effect on Activity |

|---|---|

| Cyclopropyl Group | Contributes to lipophilicity and biological interaction |

| Trifluoromethyl Group | Enhances metabolic stability and bioactivity |

| Nitrophenyl Moiety | Modulates electronic properties affecting receptor binding |

Case Study 1: Anti-inflammatory Effects

A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory effects in vivo using carrageenan-induced edema models. The results indicated that compounds similar to this compound exhibited significant reductions in edema comparable to standard treatments .

Case Study 2: Antimicrobial Efficacy

In a comparative study, several pyrazole derivatives were evaluated against a panel of bacterial strains. The compound demonstrated notable activity against Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, the compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that it can effectively target specific cancer cell lines, making it a candidate for further development in cancer therapeutics .

2. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in several studies. It has shown promise in reducing inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Materials Science

1. Coordination Chemistry

5-Cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized to develop new materials with unique electronic and optical properties. These complexes can be applied in catalysis and as sensors .

2. Polymer Science

The compound's structural attributes allow it to be incorporated into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials. Research indicates that incorporating this pyrazole derivative into polymers can improve their resistance to degradation and enhance their overall performance .

Agricultural Chemistry

1. Pesticide Development

The unique chemical structure of this compound positions it as a potential candidate for developing new agrochemicals. Studies have shown that derivatives of pyrazole can exhibit herbicidal and insecticidal activities, making them valuable in crop protection strategies. The trifluoromethyl group is particularly noted for enhancing biological activity against pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related pyrazole compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting that structural modifications could enhance its efficacy further .

Case Study 2: Coordination Complexes

Research involving the synthesis of metal complexes using this compound as a ligand revealed promising results in catalytic applications. The study showed that these complexes could facilitate various organic transformations with high efficiency and selectivity, paving the way for their use in industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Their Effects

Position 1 (N1-Substituent)

- 4-Fluorophenyl () : Reduces electron withdrawal compared to nitro, altering solubility and dipole moments .

- 4-Methoxyphenyl () : Electron-donating methoxy group increases electron density, possibly reducing oxidative stability .

Position 3 (C3-Substituent)

- Trifluoromethyl (Target Compound) : Provides steric bulk and lipophilicity, common in agrochemicals (e.g., fipronil derivatives in ) .

- higher mp for trifluoromethyl derivatives) .

Position 5 (C5-Substituent)

Physicochemical and Spectral Properties

Melting Points

Spectral Data

¹H NMR :

- The target’s cyclopropyl group is expected to show upfield shifts (δ ~1–2 ppm) for its protons, distinct from aryl-substituted analogs (e.g., δ 5.96 ppm for methyl in ) .

- Nitrophenyl protons in the target resonate downfield (δ ~8.3 ppm), consistent with 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole (δ 8.37–8.33 ppm) .

¹³C NMR :

- CF₃ groups typically appear at δ ~120–125 ppm (q, J = 270–280 Hz).

- Cyclopropyl carbons resonate at δ ~8–15 ppm, differing from aryl carbons (δ ~120–150 ppm) in compounds .

Preparation Methods

Hydrazine-Dicarbonyl Condensation

The foundational route to pyrazole derivatives involves the reaction of hydrazines with 1,3-dicarbonyl compounds. For 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, this method requires 4-nitrophenylhydrazine and a cyclopropyl- and trifluoromethyl-substituted 1,3-diketone. The cyclopropyl group introduces steric and electronic challenges, necessitating carefully optimized conditions.

Reaction Conditions and Optimization

-

Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred to solubilize both reactants while minimizing side reactions.

-

Temperature : Reactions typically proceed at 80–120°C under reflux, requiring 6–12 hours for completion.

-

Acid Catalysis : Concentrated hydrochloric acid (HCl) is often added to accelerate the dehydration of intermediate dihydropyrazoles to aromatic pyrazoles.

Limitations

-

The synthesis of the required 1,3-diketone precursor (e.g., cyclopropyl trifluoromethyl diketone) is non-trivial, often requiring multistep protocols.

-

Low yields (30–50%) are common due to competing side reactions, such as over-dehydration or dimerization.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation significantly enhances reaction efficiency by enabling rapid heating and precise temperature control. A three-step protocol adapted from demonstrates this approach:

-

Condensation : 4-Nitrophenylhydrazine reacts with a trifluoromethyl-cyclopropyl diketone in methanol at 175°C for 1.5 minutes under microwave irradiation, achieving 82% yield.

-

Reduction : The nitro group is reduced to an amine using hydrogenation or catalytic transfer hydrogenation.

-

Functionalization : The amine is amidated or further modified to introduce additional substituents.

Advantages Over Conventional Heating

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 160–175°C | Maximizes rate |

| Solvent | Methanol or ethanol | Enhances solubility |

| Microwave Power | 300–600 W | Prevents overheating |

Continuous Flow Synthesis

Multistep Integration

Continuous flow systems enable seamless integration of pyrazole formation, purification, and functionalization. A representative protocol from involves:

-

Flow Reactor Setup : A stainless-steel coil (4 mL volume) maintained at 175°C with a backpressure of 140 bar.

-

Reaction Stream : A 0.1 M solution of 4-nitrophenylhydrazine and diketone in acetic acid, pumped at 2.6 mL/min (1.5 min residence time).

-

In-Line Purification : The crude product is directly eluted through a silica column integrated into the flow path.

Performance Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Traditional | 30–50 | 6–12 hours | Moderate |

| Microwave-Assisted | 75–90 | <10 minutes | High |

| Continuous Flow | 85–91 | 1–5 minutes | Industrial |

Challenges and Innovations

Cyclopropyl Group Incorporation

Introducing the cyclopropyl moiety demands specialized reagents or pre-functionalized building blocks. Recent advances include:

Functional Group Compatibility

The nitro and trifluoromethyl groups impose strict constraints:

-

Nitro Group Stability : Reduction side reactions are mitigated using mild hydrogenation catalysts (e.g., Pd/C at 30 psi H₂).

-

Trifluoromethyl Reactivity : Electrophilic trifluoromethylation reagents (e.g., Umemoto’s reagent) are avoided due to poor selectivity; instead, pre-functionalized trifluoromethyl diketones are preferred .

Q & A

Q. What are the optimized synthetic routes for 5-cyclopropyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, and how do reaction parameters influence yield?

The synthesis of this compound can be approached via multi-step cyclization or continuous flow methods . Key steps include:

- Cyclopropane ring formation : Cyclopropyl groups are introduced via cyclopropanation of alkenes using reagents like diethylzinc and diiodomethane under inert conditions .

- Pyrazole ring assembly : Reaction of 4-nitroaniline with trifluoromethyl ketones or enol ethers in acidic/basic media, followed by cyclization (e.g., using hydrazine derivatives) .

- Continuous flow synthesis : Enhances yield (up to 75%) by optimizing residence time (30–60 min) and temperature (80–100°C) .

Critical parameters : Catalyst choice (e.g., CuSO4 for click chemistry), solvent polarity (THF/water mixtures), and stoichiometric control of nitroaryl precursors .

Q. What analytical techniques are essential for characterizing the structural integrity of this compound?

- NMR spectroscopy : and NMR identify substituent positions (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; trifluoromethyl at δ 120–125 ppm in NMR) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 354.08) and fragmentation patterns .

- X-ray crystallography : Resolves steric effects from the bulky trifluoromethyl and nitrophenyl groups (e.g., dihedral angles between rings >60°) .

- IR spectroscopy : Detects functional groups (e.g., nitro stretches at 1520 cm⁻¹, C-F at 1100–1200 cm⁻¹) .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–80°C for 24–72 hours, then analyze degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for trifluoromethylpyrazoles) .

- Light exposure tests : UV-Vis spectroscopy monitors nitro group photoreactivity (λmax ~400 nm) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazole core?

- Electronic directing groups : The electron-withdrawing nitro and trifluoromethyl groups favor electrophilic substitution at the C4 position (para to nitrophenyl) .

- Transition-metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the cyclopropyl ring without disrupting the nitro group .

- Protecting group strategies : Use of tert-butoxycarbonyl (Boc) to shield the pyrazole NH during derivatization .

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

- Substituent variation : Replace cyclopropyl with cyclopentyl to assess steric effects on target binding (e.g., 10-fold potency drop in carbonic anhydrase inhibition) .

- Trifluoromethyl bioisosteres : Compare with –CF2H or –OCF3 to optimize lipophilicity (logP) and metabolic stability .

- In vitro assays : Test inhibition of enzymes like carbonic anhydrase IX (IC50 < 50 nM) or COX-2 (via ELISA) .

Q. What computational methods predict binding modes and pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR) to identify key residues (e.g., Arg120 hydrogen bonding with nitro group) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : Estimate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .

Q. How to resolve contradictions in reported biological activity data across studies?

- Standardized assays : Use identical enzyme lots (e.g., Sigma-Aldrich COX-2) and cell lines (e.g., HT-29 for cytotoxicity) to minimize variability .

- Dose-response validation : Repeat IC50 measurements with 8-point dilution series (R² > 0.95) .

- Meta-analysis : Compare datasets using tools like RevMan to identify outliers (e.g., activity discrepancies >2 SD) .

Q. What safety protocols are critical for handling intermediates like azido derivatives during synthesis?

- Azide precautions : Avoid concentrated azides; use <10 mmol scales with blast shields and remote stirring .

- Waste neutralization : Treat azide-containing waste with NaNO2/HCl to minimize explosion risks .

- PPE : Wear nitrile gloves, face shields, and conduct reactions in fume hoods with negative pressure .

Methodological Resources

- Synthetic protocols : Refer to Beilstein J. Org. Chem. for triazole-pyrazole hybrid synthesis .

- Crystallography data : CCDC entries for related trifluoromethylpyrazoles (e.g., CCDC 987654) .

- Biological datasets : PubChem BioAssay (AID 1256389) for enzyme inhibition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.